![molecular formula C14H8BrN5S B279393 3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279393.png)
3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the triazolo-thiadiazole family and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria and fungi. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent pharmacological activity. This compound has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent. However, one of the limitations of using this compound is its complex synthesis method, which may pose challenges in large-scale production.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One such direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its cellular targets.
Synthesemethoden
The synthesis of 3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One such method involves the reaction of 3-bromoaniline with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C14H8BrN5S |
---|---|
Molekulargewicht |
358.22 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8BrN5S/c15-11-3-1-2-10(8-11)12-17-18-14-20(12)19-13(21-14)9-4-6-16-7-5-9/h1-8H |
InChI-Schlüssel |
OGQQIZWDCDXJAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.